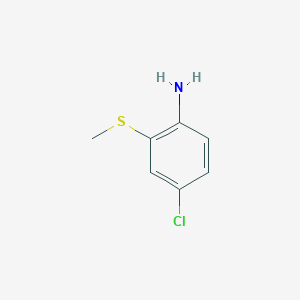

2-Methylthio-4-chloroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of aniline derivatives often involves chemical oxidation processes . For example, the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture has been investigated . It was established that one-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords unstable intermediates .Chemical Reactions Analysis

The chemical reactions involving aniline derivatives often involve oxidation processes . For instance, the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture was studied . It was found that one-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords unstable intermediates .Wissenschaftliche Forschungsanwendungen

Carcinogenic Potential Studies

Research has explored the carcinogenic potential of related compounds like 4,4′-methylene-bis(2-chloroaniline) in rats and mice. In various studies, the substance was found to induce tumors in several organs, highlighting its carcinogenic nature. These findings were significant in understanding the biological impact and potential health risks of exposure to such chemicals (Stula, Sherman, Zapp, & Clayton, 1975), (Russfield, Homburger, Boger, van Dongen, Weisburger, & Weisburger, 1975).

Genotoxic Studies

Research by Segerbäck & Kadlubar (1992) provided insights into the genotoxic nature of 4,4'-Methylenebis(2-chloroaniline) (MOCA). They studied DNA adducts formed in vivo and in vitro, uncovering how MOCA’s metabolism can contribute to its genotoxicity and potential carcinogenicity (Segerbäck & Kadlubar, 1992).

Hemoglobin Binding Studies

Sabbioni & Neumann (2005) explored the binding of MOCA to hemoglobin in rats, providing valuable insights for biological monitoring of exposure to aromatic amines. Their findings helped in understanding the interaction of MOCA with blood proteins, aiding in the assessment of occupational exposure risks (Sabbioni & Neumann, 2005).

Biological Monitoring and Exposure Assessment

Studies have focused on biological monitoring of workers exposed to MOCA, assessing the degree of worker absorption and exposure. These studies are crucial in developing safety protocols and exposure limits in industries where such chemicals are used (Lowry & Clapp, 1992), (Thomas & Wilson, 1984), (Clapp, Piacitelli, Zaebst, & Ward, 1991).

Environmental Impact

Wegman & Korte (1981) reported on the presence of chloroanilines in surface waters in The Netherlands, providing essential data on the environmental impact of such compounds. Their findings contribute to the broader understanding of the ecological footprint of industrial chemicals (Wegman & Korte, 1981).

Biodegradation Studies

Research into biodegradation of chloroanilines by soil bacteria, as reported by Vangnai & Petchkroh (2007), provides insights into potential bioremediation strategies for environments contaminated with such chemicals. Understanding the microbial breakdown of these compounds is crucial for developing environmental cleanup methods (Vangnai & Petchkroh, 2007).

Eigenschaften

IUPAC Name |

4-chloro-2-methylsulfanylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNS/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHVIGLOUSDNOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(methylsulfanyl)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2775244.png)

![N-allyl-1-(3-{[(2-methylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2775246.png)

![Quinolin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2775248.png)

![1-[3-(Propan-2-yl)phenyl]imidazolidin-2-one](/img/structure/B2775250.png)

![6-(Pyridin-3-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2775251.png)

![1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carbohydrazide](/img/structure/B2775252.png)

![(1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2775259.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide](/img/structure/B2775264.png)

![N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-isopropylamine](/img/structure/B2775267.png)